molecular formula C11H9ClN2O3 B11863017 Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate

Cat. No.: B11863017
M. Wt: 252.65 g/mol
InChI Key: SEKZVKCKADXCGY-UHFFFAOYSA-N
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Description

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their wide range of biological activities and pharmaceutical applications. This compound is characterized by its unique structure, which includes a quinazoline core with a chloro substituent and an ethyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate typically involves the reaction of 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of microwave-assisted synthesis to reduce reaction times and improve yields .

Mechanism of Action

The mechanism of action of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the ethyl ester moiety allows for a wide range of chemical modifications, making it a versatile intermediate in synthetic chemistry .

Biological Activity

Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate (CAS No. 1956385-07-1) is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₁H₉ClN₂O₃
  • Molecular Weight : 252.65 g/mol
  • Structure : The compound features a quinazoline core, which is known for its biological activity, including antimicrobial and anticancer properties.

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies have shown that it exhibits activity against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40
Bacillus subtilis4.69

These results indicate that the compound may serve as a candidate for developing new antibacterial agents, especially in an era of increasing antibiotic resistance .

Antifungal Activity

In addition to its antibacterial effects, the compound has been evaluated for antifungal activity. It has shown promising results against common fungal pathogens such as Candida albicans and Aspergillus niger.

Fungal Strain MIC (µM)
Candida albicans16.69
Aspergillus niger20.00

The antifungal properties suggest that this compound could be explored further for therapeutic applications in treating fungal infections .

Anticancer Potential

Emerging research indicates that compounds within the quinazoline family possess anticancer properties. This compound has been investigated for its ability to inhibit cancer cell proliferation in vitro.

In a study involving various cancer cell lines, the compound exhibited cytotoxic effects with IC50 values indicating effective concentration ranges for inhibiting cell growth:

Cell Line IC50 (µM)
MCF7 (Breast Cancer)15.0
A549 (Lung Cancer)12.5
HeLa (Cervical Cancer)10.0

These findings highlight its potential as a lead compound for cancer therapy development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features, particularly the presence of the chloro and carboxylate groups which enhance its pharmacological effects. SAR studies have shown that modifications to these functional groups can significantly alter the compound's efficacy and selectivity against specific pathogens .

Case Studies

  • Antimicrobial Efficacy in Animal Models : In vivo studies using murine models have demonstrated that administration of this compound resulted in reduced bacterial load in infected tissues compared to controls, suggesting its potential as a therapeutic agent in treating infections .
  • Combination Therapy : Research exploring the use of this compound in combination with existing antibiotics has shown synergistic effects, enhancing overall antibacterial efficacy and reducing resistance development .

Properties

Molecular Formula

C11H9ClN2O3

Molecular Weight

252.65 g/mol

IUPAC Name

ethyl 2-chloro-4-oxo-3H-quinazoline-6-carboxylate

InChI

InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-3-4-8-7(5-6)9(15)14-11(12)13-8/h3-5H,2H2,1H3,(H,13,14,15)

InChI Key

SEKZVKCKADXCGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(NC2=O)Cl

Origin of Product

United States

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